2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide
Description
Evolution of Oxazole Derivatives in Medicinal Chemistry Research
Oxazole derivatives have occupied a central role in medicinal chemistry since the early 20th century, driven by their structural versatility and capacity to engage diverse biological targets. The oxazole nucleus, characterized by a five-membered ring containing one oxygen and one nitrogen atom, enables weak interactions such as hydrogen bonding, π-π stacking, and hydrophobic effects, making it ideal for drug design. Early breakthroughs included the isolation of natural oxazoles like thiamine and penicillin precursors, which demonstrated the scaffold’s inherent bioactivity. By the mid-20th century, synthetic methods such as the Robinson-Gabriel synthesis allowed systematic exploration of substituted oxazoles, leading to clinical agents like Linezolid (an oxazolidinone antibiotic) and Furazolidone (an antimicrobial).
The 21st century saw oxazoles evolve into scaffolds for enzyme inhibitors and receptor modulators. For instance, oxazole-3-carboxamides were optimized as acid ceramidase inhibitors, while 1,3-oxazole derivatives demonstrated anti-atherosclerotic and anti-diabetic effects. These advancements underscored the scaffold’s adaptability, with substituents at positions 2, 4, and 5 fine-tuning target selectivity. The integration of carboxamide groups at position 4, as seen in the subject compound, emerged as a strategy to enhance hydrogen-bonding capacity and metabolic stability.
Emergence of 1,3-Oxazole-4-Carboxamides as Pharmacological Scaffolds
1,3-Oxazole-4-carboxamides gained prominence in the 2010s as researchers sought to balance potency and drug-like properties. The carboxamide moiety at position 4 proved critical for interactions with enzymatic active sites, as demonstrated in studies on acid ceramidase (AC) inhibitors. For example, compound 12a (2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide) exhibited irreversible AC inhibition through covalent modification, with the carboxamide enabling nucleophilic attack on cysteine residues. Structural comparisons revealed that replacing the oxazol-2-one ring with 1,3-oxazolidinone abolished activity, highlighting the scaffold’s electronic and geometric specificity.
Patent literature further validated this scaffold’s utility. EP2044040B1 disclosed 1,3-oxazole derivatives with N-alkylcarboxamide groups as anti-dyslipidemic agents, attributing their efficacy to PPARα/γ dual agonism. The carboxamide’s role in stabilizing protein-ligand complexes via hydrogen bonds was emphasized, aligning with crystallographic data from related compounds. These findings positioned 1,3-oxazole-4-carboxamides as privileged structures for targeting metabolic and inflammatory pathways.
Historical Development of 2-Benzamido Functionalized Heterocycles
The 2-benzamido group, featuring a benzoyl moiety attached to an amino nitrogen, has been leveraged to enhance the bioavailability and target affinity of heterocycles. Early applications included benzamido-substituted pyran-2-ones, which underwent Diels-Alder reactions to yield bioactive adducts. For instance, methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate demonstrated regioselective cycloaddition, with the benzamido group facilitating π-π interactions in crystal packing.
In oxazole chemistry, benzamido substituents at position 2 were found to modulate electron density and steric bulk, influencing binding to hydrophobic pockets. A 2020 study on oxazol-2-one-3-carboxamides revealed that 4-phenyl derivatives (e.g., 8a ) exhibited superior AC inhibition compared to 5-phenyl analogues, with the benzamido group enhancing membrane permeability. This aligns with earlier observations that aryl substituents improve pharmacokinetic profiles by reducing polarity. The subject compound’s 2-benzamido group likely synergizes with the oxazole core to optimize target engagement.
Scientific Significance of N-[2-(2-Methoxyphenyl)ethyl] Moiety in Bioactive Compounds
The N-[2-(2-methoxyphenyl)ethyl] side chain represents a deliberate design choice to enhance receptor selectivity and metabolic stability. Methoxyphenyl groups are known to engage in cation-π interactions with aromatic residues in binding sites, as seen in serotonin receptor modulators. Ethyl linkers, as in the subject compound, provide conformational flexibility while maintaining optimal distance between the methoxyphenyl group and the oxazole core.
Comparative studies on Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate highlighted the methoxy group’s role in stabilizing enzyme-substrate complexes through hydrogen bonding. In the subject compound, the 2-methoxyphenyl moiety may similarly interact with cytochrome P450 enzymes or lipid-binding domains, as suggested by anti-dyslipidemic oxazole derivatives. Furthermore, the ethyl spacer mitigates steric hindrance, allowing the methoxyphenyl group to access deep hydrophobic pockets without compromising solubility.
Table 1: Key Structural Features of 2-Benzamido-N-[2-(2-Methoxyphenyl)ethyl]-1,3-Oxazole-4-Carboxamide and Their Pharmacological Implications
Properties
IUPAC Name |
2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-17-10-6-5-7-14(17)11-12-21-19(25)16-13-27-20(22-16)23-18(24)15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNPDKMQMJNYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=COC(=N2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-2-phenylethanol to form the amide. The final step involves cyclization with oxalyl chloride to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzamido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxazole ring and benzamido group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Substituent-Driven Pharmacological Profiles
- Benzamido vs. Benzimidazolyl Groups : Compound A lacks the benzimidazole moiety present in VIT-2763, which is critical for ferroportin inhibition . The benzamido group in Compound A may instead favor hydrogen bonding with proteases or kinases, akin to diazenyl oxazoles in and .
- Diazenyl vs. Carboxamide Linkers : Compounds in and utilize diazenyl groups for conjugation, which may confer photochemical activity absent in Compound A’s amide-based structure .
Stereochemical and Electronic Effects
- The stereospecific dihydro-oxazole in highlights the importance of chiral centers in target engagement, a feature absent in Compound A .
- Electron-withdrawing groups (e.g., fluorine in VIT-2763) vs. electron-donating groups (methoxy in Compound A) influence binding affinities; the latter may reduce metabolic clearance compared to chloroacetyl derivatives in .
Therapeutic Implications
- Iron Metabolism : VIT-2763’s ferroportin inhibition contrasts with Compound A’s undefined mechanism, though its methoxy group may modulate hepcidin pathways .
- Enzyme Targeting : The imidazole and indole substituents in and suggest divergent targets (e.g., cytochrome P450 vs. serotonin receptors), whereas Compound A’s benzamido group may favor kinase inhibition .
Biological Activity
2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamido group linked to a methoxyphenyl ethyl moiety and an oxazole ring. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The oxazole ring contributes to its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors of various enzymes, such as:
- 5-Lipoxygenase (5-LOX) : This enzyme is involved in the synthesis of leukotrienes, which play a role in inflammatory responses. Inhibiting 5-LOX can reduce inflammation and associated conditions .
- Adenylate Cyclase : Compounds structurally related to this compound have shown promise in inhibiting adenylate cyclase activity, which is crucial for regulating cyclic AMP levels in cells .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and related derivatives.
Anticancer Activity
In vitro studies have demonstrated that derivatives of oxazole compounds exhibit cytotoxic effects against various cancer cell lines. For example:
- Cell Line Studies : Compounds similar to this compound were tested against human neuroblastoma SH-SY5Y cells, showing significant inhibition of cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory properties are linked to the inhibition of key enzymes involved in inflammatory pathways. The following table summarizes findings from recent studies:
| Study | Compound | Target | Effect |
|---|---|---|---|
| This compound | 5-LOX | Inhibition of leukotriene synthesis | |
| Related oxazole derivatives | Adenylate Cyclase | Reduced cAMP levels |
Case Studies
- Study on SH-SY5Y Cells : A study focused on the effects of oxazole derivatives revealed that treatment with these compounds led to apoptosis in neuroblastoma cells, suggesting potential for therapeutic applications in cancer treatment .
- Inflammation Models : In animal models of inflammation, compounds related to this compound demonstrated reduced swelling and pain responses, indicating efficacy as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
